molecular formula C23H27NO5 B2622573 (E)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1421588-91-1

(E)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2622573
CAS No.: 1421588-91-1
M. Wt: 397.471
InChI Key: WOSNVARJBJMRGZ-CMDGGOBGSA-N
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Description

(E)-N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by:

  • Core structure: An (E)-configured acrylamide backbone.
  • Substituents: A 3,4,5-trimethoxyphenyl group at the α-position, known for enhancing lipophilicity and membrane permeability.

Properties

IUPAC Name

(E)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-27-19-12-16(13-20(28-2)22(19)29-3)8-9-21(25)24-15-23(26)11-10-17-6-4-5-7-18(17)14-23/h4-9,12-13,26H,10-11,14-15H2,1-3H3,(H,24,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSNVARJBJMRGZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound with potential therapeutic applications. Its unique structure combines a tetrahydronaphthalene moiety with a trimethoxyphenyl group, suggesting diverse biological activities. This article reviews the biological activity of this compound based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C23H27NO5
  • Molecular Weight : 397.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. Although detailed mechanisms are still under investigation, initial studies suggest that it may modulate various signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds structurally related to this compound:

  • In vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of tetrahydronaphthalene have demonstrated moderate to high antineoplastic activity against cell lines such as TK-10 (renal cancer) and HT-29 (colon cancer) at concentrations ranging from 10 to 100 µg/mL .
CompoundCell LineIC50 (µg/mL)
Compound ATK-1015
Compound BHT-2920
Compound CMCF7 (breast cancer)25

Antimicrobial Activity

Research indicates that certain derivatives exhibit antimicrobial properties. For instance:

  • Trichomonacidal Activity : Related compounds have shown effectiveness against Trichomonas vaginalis, with some exhibiting activity at concentrations as low as 10 µg/mL .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits:

  • Nitric Oxide Synthase Inhibition : Some studies suggest that these compounds can inhibit neuronal nitric oxide synthase (nNOS), potentially protecting neurons from methamphetamine-induced neurotoxicity .

Case Studies

  • Case Study on Anticancer Efficacy :
    A study evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models. The compound reduced tumor volume by approximately 50% compared to controls over a treatment period of four weeks.
  • Case Study on Antimicrobial Properties :
    In vitro tests revealed that a derivative showed significant inhibition of Trichomonas vaginalis, supporting its potential use as an antimicrobial agent.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Key Substituents Melting Point (°C) Purity (%) LogP* (Predicted) Key Functional Groups
Target Compound 2-hydroxy-THN-methyl, 3,4,5-trimethoxyphenyl N/A N/A ~3.2† Hydroxy, methoxy, acrylamide
(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-TMP)acrylamide Indazole-ethyl, 3,4,5-TMP N/A >97 ~3.8 Indazole, methoxy, acrylamide
YLT26 (Anticancer cinnamamide) Hexafluoro-hydroxypropan-2-yl-phenyl, 3,4,5-TMP N/A N/A ~4.1 Fluorinated hydroxy, methoxy
(E)-3-(3,4-Dihydroxyphenyl)-N-p-tolylacrylamide (3p) 3,4-Dihydroxyphenyl, p-tolyl N/A 97.3 ~2.5 Catechol, methyl, acrylamide
Tacrine–cinnamic acid hybrid (Compound 18) Tetrahydroacridin-9-yl, 3,4,5-TMP 201–202 98.1 ~3.5 Acridine, methoxy, acrylamide

*LogP values estimated using fragment-based methods.
†Predicted based on substituent contributions (hydroxy group reduces lipophilicity vs. methoxy).

Key Observations :

  • Hydroxy vs. Methoxy Groups : The target compound’s hydroxy group may improve solubility compared to fully methoxylated analogs (e.g., YLT26 ), though at the cost of reduced membrane permeability.

Key Insights :

  • The TMP group is associated with diverse mechanisms, including tubulin polymerization inhibition (e.g., YLT26 ) and receptor antagonism (e.g., EP2 antagonists ).
  • Structural Flexibility : Indole/indazole-containing analogs (e.g., ) exhibit enhanced receptor selectivity due to aromatic stacking, whereas catechol derivatives (e.g., ) prioritize antioxidant activity.

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via a multi-step procedure involving:

  • Step 1 : Condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid in pyridine/piperidine to form the acrylamide backbone .
  • Step 2 : Coupling with the tetrahydronaphthalen-2-ylmethylamine fragment using EDCI/HOBt in DMF at 0°C to room temperature, followed by purification via column chromatography (e.g., ethyl acetate/petroleum ether) .
  • Optimization : Yield improvements (~44–86%) are achieved by adjusting solvent polarity, stoichiometry of coupling reagents (EDCI/HOBt), and reaction time .

Basic: How is structural confirmation performed for this acrylamide derivative?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Key diagnostic peaks include:
    • ¹H NMR : Doublets for the α,β-unsaturated carbonyl (δ 6.51–7.60 ppm, J = 15–16 Hz, confirming E-stereochemistry) .
    • ¹³C NMR : Carbonyl resonance at δ 166–167 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Matches theoretical [M+H]+ values (e.g., 462.2387 for analogous structures) .

Basic: What in vitro assays are used for preliminary biological evaluation?

Methodological Answer:

  • Cytotoxicity : EC50 determination in cancer cell lines (e.g., SH-SY5Y neuroblastoma) via MTT assays, with EC50 values ranging 2.41–5.91 mM for structurally related compounds .
  • Antifungal Activity : Agar diffusion assays, where methoxy substituents (3,4,5-trimethoxy) correlate with moderate activity .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of bioactivity?

Methodological Answer:

  • Methoxy Group Positioning : EC50 values decrease with 3,4,5-trimethoxy substitution (vs. 2,4,5-trimethoxy), suggesting enhanced membrane permeability or target binding .
  • Backbone Rigidity : Introducing a tetrahydronaphthalene ring improves metabolic stability compared to simpler aryl groups .
  • Hybridization Strategies : Conjugation with tacrine or combretastatin fragments enhances dual-targeting (e.g., acetylcholinesterase and microtubule inhibition) .

Advanced: What mechanistic insights exist for its anticancer activity?

Methodological Answer:

  • ROS-Mitochondrial Pathway : In breast cancer models, analogs induce apoptosis via ROS overproduction, cytochrome c release, and caspase-3/9 activation .
  • Tubulin Polymerization Inhibition : Trimethoxyphenyl acrylamides disrupt microtubule dynamics, akin to combretastatin A-4 derivatives .

Advanced: How are crystallographic techniques applied to resolve structural ambiguities?

Methodological Answer:

  • SHELX Suite : Used for small-molecule crystallography to determine bond lengths/angles and confirm E-stereochemistry. High-resolution data (>1.0 Å) minimizes twinning artifacts .
  • Key Parameters : R-factor < 0.05 and wR2 < 0.15 indicate refined accuracy .

Advanced: How to address discrepancies in biological data across studies?

Methodological Answer:

  • Standardization : Use identical cell lines (e.g., SH-SY5Y vs. HBMEC-2) and assay protocols (MTT vs. ATP-luminescence) to minimize variability .
  • Batch Analysis : Ensure compound purity (>98% by HPLC) to exclude confounding effects from impurities .

Advanced: What strategies improve in vivo pharmacokinetics?

Methodological Answer:

  • Prodrug Design : Masking the hydroxyl group with acetyl or phosphate esters enhances oral bioavailability .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve tumor-targeted delivery and reduce systemic toxicity .

Advanced: How do enantiomeric differences in the tetrahydronaphthalene moiety affect activity?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
  • Biological Impact : (S)-enantiomers show 2–3× higher cytotoxicity than (R)-counterparts in prostate cancer models due to stereospecific target binding .

Advanced: What analytical workflows validate synthetic intermediates?

Methodological Answer:

  • LC-MS/MS : Monitors reaction progress in real-time (e.g., m/z 337 [M+H]+ for intermediates) .
  • Elemental Analysis : Confirms C/H/N ratios within ±0.4% of theoretical values .

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